molecular formula C23H22N2O4 B11150002 9-hydroxy-8-[5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

9-hydroxy-8-[5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B11150002
M. Wt: 390.4 g/mol
InChI Key: YCRHEGJJXXKDCE-UHFFFAOYSA-N
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Description

The compound 9-hydroxy-8-[5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a polycyclic heterocyclic molecule featuring a cyclopenta[c]chromen-4-one core fused with a dihydro-pyrazole moiety substituted at the 2-methoxyphenyl position. Its structural complexity arises from the integration of a chromenone scaffold (a bicyclic system with a ketone group) and a pyrazoline ring, which is further functionalized with a methoxy-substituted aryl group.

Key structural attributes include:

  • Cyclopenta[c]chromen-4-one backbone: Imparts rigidity and planar aromaticity, facilitating π-π stacking interactions in biological targets.
  • 2-Methoxyphenyl group: The methoxy group at the ortho position on the phenyl ring may influence electronic and steric properties, affecting solubility and target binding.

Properties

Molecular Formula

C23H22N2O4

Molecular Weight

390.4 g/mol

IUPAC Name

9-hydroxy-8-[5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-7-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

InChI

InChI=1S/C23H22N2O4/c1-12-10-19-21(13-7-5-8-14(13)23(27)29-19)22(26)20(12)17-11-16(24-25-17)15-6-3-4-9-18(15)28-2/h3-4,6,9-10,16,24,26H,5,7-8,11H2,1-2H3

InChI Key

YCRHEGJJXXKDCE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1C4=NNC(C4)C5=CC=CC=C5OC)O

Origin of Product

United States

Preparation Methods

The synthesis of 9-hydroxy-8-[5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a chromene derivative with a pyrazole derivative under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as a bioactive compound with various biological activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Positional Isomer: 4-Methoxyphenyl Variant

A closely related analog replaces the 2-methoxyphenyl group with a 4-methoxyphenyl substituent (as referenced in PubChem data) . This positional isomerization alters molecular polarity and steric hindrance:

Property Target Compound (2-Methoxy) 4-Methoxy Analog
Substituent Position Ortho (2-) Para (4-)
Polarity Higher steric hindrance Reduced steric hindrance
Solubility Likely lower in aqueous media Potentially higher
Bioactivity Unreported Unreported

The para-substituted analog may exhibit improved solubility due to reduced steric effects, enhancing bioavailability. However, both compounds lack empirical bioactivity data in peer-reviewed studies.

Chlorophenyl-Substituted Chromeno-Pyrimidine Derivatives

Compounds such as 9-(2-chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-6,7,8,9-tetrahydro-5H-chromeno[2,3-d]pyrimidin-4-yl derivatives () share a chromeno-pyrimidine core but differ in substituents and heterocyclic appendages :

Feature Target Compound Chlorophenyl Chromeno-Pyrimidine
Core Structure Cyclopenta[c]chromen-4-one Chromeno-pyrimidine
Key Substituents 2-Methoxyphenyl, pyrazole Chlorophenyl, hydrazono groups
Electron Effects Electron-donating (methoxy) Electron-withdrawing (Cl)
Potential Bioactivity Hypothesized anti-inflammatory Anticancer (via DNA intercalation)

The hydrazono group in chromeno-pyrimidines may enable chelation of metal ions, a feature absent in the target compound.

Coumarin-Benzodiazepine/Oxazepine Hybrids

Compounds like 1,5-dimethyl-4-(coumarin-3-yl)-2,3-dihydro-1H-benzo[b][1,4]diazepin-2-yl derivatives () incorporate coumarin fused with benzodiazepine/oxazepine rings, contrasting with the pyrazole-chromenone system :

Property Target Compound Coumarin-Benzodiazepine Hybrids
Aromatic System Chromenone Coumarin
Heterocyclic Motif Pyrazole Diazepine/Oxazepine
Functional Groups Hydroxy, methoxy Methyl, carbonyl
Therapeutic Potential Unreported Anxiolytic, sedative (hypothesized)

In contrast, the rigid chromenone-pyrazole system may favor kinase inhibition.

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